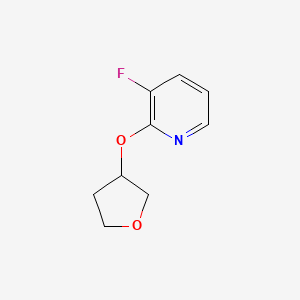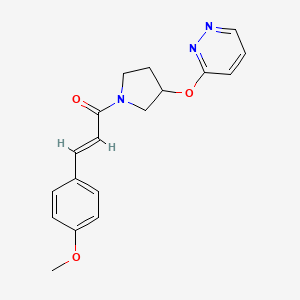methanone CAS No. 343374-91-4](/img/structure/B2613782.png)
[4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](3-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](3-methoxyphenyl)methanone (4CPPM) is a synthetic compound that has been used in a variety of scientific applications, including drug development, biochemistry, and physiology studies. 4CPPM has a wide range of potential uses due to its unique chemical structure, which is composed of a phenyl ring, a pyrrol ring, and a methoxy group. 4CPPM is also known as 4-chloro-1-phenyl-1,2,3,4-tetrahydropyrrol-3-yl)methanone, and its systematic name is (3-methoxyphenyl)-[4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone. This compound has become increasingly popular in recent years due to its versatile properties and potential applications.
Applications De Recherche Scientifique
Anticancer Applications
Research has highlighted the potential of certain compounds, including those with chlorophenyl and methoxyphenyl groups, in the development of anticancer drugs. A study by Sugita et al. (2017) focused on compounds synthesized to exhibit high tumor specificity with reduced keratinocyte toxicity. Their work demonstrated that structural analogs, which include chlorophenyl and methoxyphenyl groups, could induce apoptotic cell death in oral squamous cell carcinoma cell lines with minimal effects on normal cells, suggesting a pathway for developing less toxic anticancer therapies (Sugita, Takao, Uesawa, & Sakagami, 2017).
Environmental Degradation and Remediation
The environmental impact and degradation pathways of chlorophenols, which share structural similarities with the compound of interest, have been extensively reviewed. These compounds, due to their chlorinated nature, pose significant environmental risks, necessitating studies on their degradation. Krijgsheld and Gen (1986) evaluated the effects of chlorophenols on aquatic environments, highlighting their moderate to high persistence under certain conditions and the necessity for effective biodegradation strategies (Krijgsheld & Gen, 1986).
Pharmacological Effects of Structurally Related Compounds
The pharmacological activities of compounds related to chlorophenols and methoxyphenyl groups are diverse, ranging from antimicrobial to anti-inflammatory effects. Research on paeonol derivatives, which include methoxy groups, has revealed significant anti-inflammatory, analgesic, and antioxidative properties, underscoring the therapeutic potential of these compounds in treating various conditions (Wang, Wu, Chu, Wu, & Sun, 2020).
Potential for Environmental Estrogen Mimicry
Compounds like methoxychlor, which contain chlorophenyl groups, have been identified as environmental estrogens. Cummings (1997) reviewed the estrogenic activity of methoxychlor and its metabolites, emphasizing the potential risks these compounds pose to reproductive health and development. Such studies highlight the importance of understanding the environmental and physiological impacts of structurally related compounds (Cummings, 1997).
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)-1-phenylpyrrolidin-3-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c1-28-21-9-5-6-18(14-21)24(27)23-16-26(20-7-3-2-4-8-20)15-22(23)17-10-12-19(25)13-11-17/h2-14,22-23H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXXVLJXXHMUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CN(CC2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2613699.png)
![Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate](/img/structure/B2613702.png)


![5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2613707.png)

![1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2613711.png)
![{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2613712.png)
![7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2613715.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2613717.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2613720.png)

